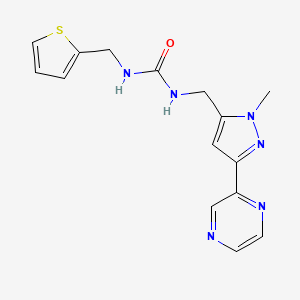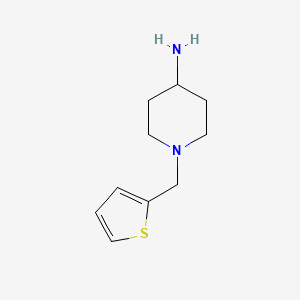![molecular formula C23H27NO2 B2488653 (1E,4E)-1-[3-(4-tert-butylphenoxy)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one CAS No. 692288-00-9](/img/structure/B2488653.png)
(1E,4E)-1-[3-(4-tert-butylphenoxy)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The targeted compound belongs to a class of organic compounds characterized by their unique structural features, including the presence of tert-butylphenoxy and dimethylamino groups. These features are pivotal in determining the compound's reactivity, physical characteristics, and potential applications in various fields, excluding drug use and dosage considerations as requested.
Synthesis Analysis
Synthetic approaches for compounds with similar structural frameworks often involve multi-step reactions, starting from readily available substrates. For instance, derivatives involving tert-butylphenol or dimethylamino functionalities may be synthesized via condensation, cycloaddition, or Wittig reactions, ensuring specific configurations and substituent patterns are achieved (Popovsky et al., 2012).
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's chemical behavior and interactions. X-ray crystallography provides detailed insights into the arrangement of atoms, bond lengths, angles, and conformational dynamics, essential for assessing reactivity and designing further chemical modifications (Habbadi et al., 1998).
Chemical Reactions and Properties
The compound's reactivity can be influenced by the presence of electron-donating dimethylamino groups and electron-withdrawing tert-butylphenoxy groups. These functionalities can participate in various chemical reactions, including cycloadditions, electrophilic substitutions, and nucleophilic additions, tailoring the compound's chemical properties for specific applications (Takekuma et al., 2010).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystalline structure, are influenced by the molecular geometry and intermolecular forces. Studies on similar compounds have shown that variations in substituents affect these properties, impacting the material's phase, stability, and solubility in different solvents (Ajibade et al., 2021).
Chemical Properties Analysis
The compound's chemical properties, including acidity, basicity, reactivity towards oxidizing or reducing agents, and participation in specific organic reactions, are determined by its functional groups. The tert-butylphenoxy and dimethylamino groups contribute to its unique chemical behavior, enabling targeted modifications and applications in synthetic chemistry and material science (Itoh et al., 1995).
Wissenschaftliche Forschungsanwendungen
Controlled Drug Release Systems and Tissue Engineering
Research by Alcántara Blanco et al. (2020) explored the encapsulation of dibenzylideneacetone (DBA) analogs, closely related to the specified compound, in poly(lactic acid) (PLA) membranes. These analogs have potential applications in controlled drug release systems and tissue engineering. The study investigated the hydrolytic degradation of PLA membranes loaded with DBA analogs under various pH conditions, evaluating their release profiles and toxicity levels. (Alcántara Blanco, Urdaneta, & Sabino, 2020)
Photophysical Properties and Solvent Selectivity
A study by Bhattacharyya et al. (2019) synthesized cinnamaldehyde-based chalcone derivatives, including ones structurally similar to the compound , to investigate their photophysical properties. They found that the presence or absence of certain moieties in these compounds could lead to varying charge transfer properties and solvent selectivity, which has practical applications in detecting water content in solvents. (Bhattacharyya, Makhal, & Guchhait, 2019)
Nonlinear Optical Applications
In the research by Raghavendra et al. (2020), a novel organic crystal structurally related to the compound of interest was grown and its nonlinear optical properties were studied. This study showed the potential application of such compounds in second and third-order nonlinear optical applications due to their high second harmonic generation efficiency and promising optical limiting properties. (Raghavendra et al., 2020)
Fluorescence Probe Properties in Micelles and Vesicles
Singh and Darshi (2002) conducted a study on similar compounds, focusing on their absorption and fluorescence spectral properties in different media. They found that these compounds, in micelles and vesicles, exhibit different fluorescence emissions based on their location and environment. This has implications for their use as fluorescence probes in biological and chemical applications. (Singh & Darshi, 2002)
Wirkmechanismus
Eigenschaften
IUPAC Name |
(1E,4E)-1-[3-(4-tert-butylphenoxy)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-23(2,3)19-10-13-21(14-11-19)26-22-8-6-7-18(17-22)9-12-20(25)15-16-24(4)5/h6-17H,1-5H3/b12-9+,16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDAYWNBUJFOFZ-JDHQLRNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/C(=O)/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,4E)-1-[3-(4-tert-butylphenoxy)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 5-bromo-2-chlorobenzoate](/img/structure/B2488571.png)
![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid](/img/structure/B2488572.png)
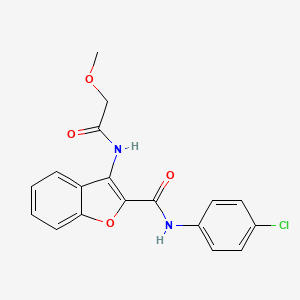
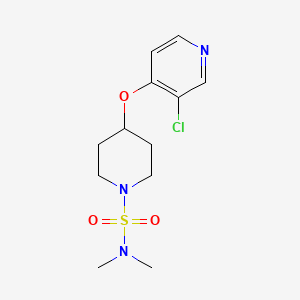
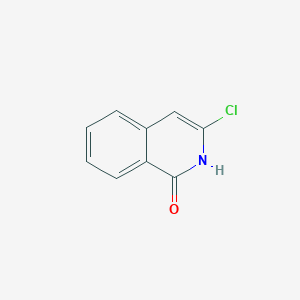
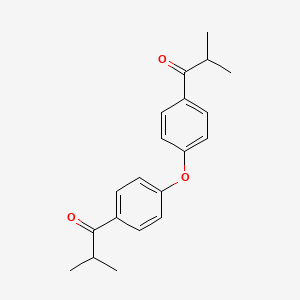

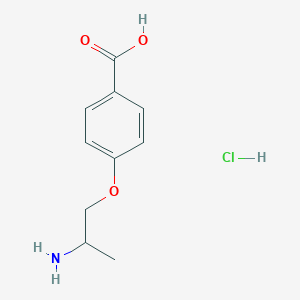
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)quinoline-2-carboxamide](/img/structure/B2488583.png)
![3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488584.png)
![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2488586.png)
